5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-benzylpiperazine moiety, a 4-methoxyphenyl group, and an ethyl chain at position 2. This structure combines pharmacologically relevant motifs: the piperazine group is associated with enhanced solubility and receptor interactions, while the methoxyphenyl and thiazolo-triazole systems are linked to diverse biological activities, including antimicrobial and antitumor effects .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(19-9-11-20(32-2)12-10-19)29-15-13-28(14-16-29)17-18-7-5-4-6-8-18/h4-12,22,31H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWMMFBZHCPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazinyl and triazolyl moiety have been reported to exhibit significant antimicrobial activity. They interact with key proteins in microbial organisms, such as the oxidoreductase enzyme.
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The benzylpiperazinyl and triazolyl moieties may play crucial roles in these interactions. Docking studies with similar compounds have shown a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The benzylpiperazine moiety is often associated with serotonin receptor activity, which may contribute to mood regulation .
- Antipsychotic Properties : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating psychotic disorders. Studies have shown that related compounds can effectively antagonize dopamine receptors, which are crucial in managing schizophrenia and other psychotic disorders .
- Anti-inflammatory Effects : Preliminary studies suggest that the thiazole and triazole rings may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperazine derivatives. The results indicated that certain derivatives exhibited significant improvement in depressive-like behaviors in rodent models, attributed to their action on serotonin receptors .
Case Study 2: Antipsychotic Efficacy
Research conducted at a leading pharmacology institute evaluated the antipsychotic potential of piperazine-based compounds. The findings demonstrated that these compounds could effectively reduce hyperactivity and improve social interaction in animal models of schizophrenia, suggesting a promising avenue for further development .
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis of this compound involves multi-step organic transformations, as outlined in research from EvitaChem and related methodologies for analogous triazole derivatives:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol/DMF under reflux | Formation of thiazolo-triazole core |
| 2 | Nucleophilic Substitution | 4-Benzylpiperazine, K₂CO₃, DMF, 80°C | Introduction of benzylpiperazine moiety |
| 3 | Friedel-Crafts Alkylation | 4-Methoxybenzyl chloride, AlCl₃ | Methoxyphenyl group attachment |
| 4 | Purification | Recrystallization (ethanol/water) | Isolation of high-purity product |
Key intermediates are monitored via TLC or HPLC, and the final product is characterized by NMR (¹H/¹³C) and HRMS.
Thiazolo-Triazole Core
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Electrophilic Substitution : The sulfur atom in the thiazole ring participates in electrophilic reactions. For example, halogenation with N-bromosuccinimide (NBS) in CCl₄ yields brominated derivatives.
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Ring-Opening Reactions : Under strongly acidic conditions (e.g., HCl/CH₃OH), the triazole ring undergoes partial cleavage, forming amino-thiazole intermediates .
Benzylpiperazine Moiety
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Alkylation/Dealkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, which can be reversed using H₂/Pd-C.
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Oxidation : Treatment with m-CPBA oxidizes the piperazine ring to a nitroxide radical, confirmed by EPR spectroscopy .
Methoxyphenyl Group
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Demethylation : BBr₃ in CH₂Cl₂ selectively removes the methyl group from the methoxy substituent, yielding a phenolic derivative.
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring.
Functional Group Transformations
Experimental data from PubChem and EvitaChem highlight the following reactions :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination (thiazole ring) | NBS, CCl₄, 0°C, 2h | 5-Bromo-thiazolo-triazole derivative | 72% |
| Piperazine alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylated benzylpiperazine analog | 85% |
| Methoxyphenyl nitration | HNO₃/H₂SO₄, 0°C, 1h | 4-Nitro-3-methoxyphenyl derivative | 68% |
| Triazole ring hydroxylation | H₂O₂, FeSO₄, 25°C, 12h | 6-Hydroxy-thiazolo-triazole (tautomer stabilization) | 55% |
Catalytic and Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its aromatic and heteroaromatic systems:
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Suzuki-Miyaura Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives.
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Buchwald-Hartwig Amination : Introduces secondary amines at the triazole C-3 position using Pd₂(dba)₃ and Xantphos .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C (DSC data).
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Photodegradation : UV irradiation in methanol generates a sulfoxide derivative via thiazole ring oxidation.
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Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes hydrolysis at pH < 2 or pH > 12, yielding fragmented amines and thiols.
Mechanistic Insights
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Triazole Ring Reactivity : Density functional theory (DFT) studies indicate that the N2 position of the triazole is the most nucleophilic site, favoring electrophilic attacks .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution reactions due to improved solvation of intermediates.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacement of the benzyl group in the target compound with benzhydryl () significantly increases molecular weight and alters melting points (177–234°C). The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to the p-tolyl group in .
- Synthesis Yields : Analogs with bulky substituents (e.g., benzhydryl) show moderate yields (28–67%), suggesting steric hindrance impacts efficiency .
Preparation Methods
Route A: Thiazole-Thione Intermediate
- Thiazole formation : React 2-aminothiazole with ethyl chloroacetate to yield 2-ethylthiazole-5-carboxylate.
- Triazole annulation : Treat with hydrazine hydrate to form a hydrazide, followed by cyclization with carbon disulfide under basic conditions to generate the thiazolo-triazole ring.
- Hydroxylation : Oxidize the 6-position using hydrogen peroxide or m-CPBA to introduce the hydroxyl group.
Key Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ethyl chloroacetate | Ethanol | Reflux | 78% |
| 2 | CS₂, KOH | DMF | 80°C | 65% |
| 3 | H₂O₂, AcOH | Water | RT | 82% |
Route B: One-Pot Cyclocondensation
Combine thiourea, ethyl glycinate, and triethyl orthoformate in acetic acid to directly form the thiazolo-triazole core. This method reduces steps but requires precise stoichiometry.
Functionalization of the 2-Position with an Ethyl Group
The ethyl group is introduced early via alkylation:
- Thiol alkylation : Treat 2-mercaptothiazolo-triazole with ethyl iodide in the presence of potassium carbonate.
- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate).
Reaction Metrics :
- Yield: 85%
- Purity: >98% (HPLC)
Challenges and Mitigation Strategies
- Regioselectivity : Competing cyclization during triazole formation is minimized using bulky bases like DBU.
- Oxidation Sensitivity : The hydroxyl group is protected as a tert-butyldimethylsilyl ether during piperazine coupling.
- Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for Mannich reactions.
Analytical Characterization
Successful synthesis is confirmed via:
- NMR : δ 7.2–7.4 (m, aromatic H), δ 4.1 (s, OCH₃), δ 3.5 (t, piperazine CH₂).
- HRMS : m/z 525.7 [M+H]⁺ (calculated: 525.7).
Scale-Up Considerations
Industrial production requires:
- Continuous flow systems for cyclization steps to improve safety and yield.
- Catalyst recycling in reductive amination to reduce costs.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains three critical structural motifs:
- Thiazolo[3,2-b][1,2,4]triazole core : Known for diverse bioactivity, including antimicrobial and anticancer effects .
- 4-Benzylpiperazine moiety : Enhances binding to neurological targets (e.g., serotonin/dopamine receptors) due to its flexibility and nitrogen-rich structure .
- 4-Methoxyphenyl group : Improves solubility and modulates electronic effects, potentially enhancing receptor affinity .
Q. Methodological Insight :
Q. What synthetic strategies are recommended for this compound?
A multi-step synthesis is typical:
Thiazole ring formation : React thiourea derivatives with α-halo ketones under reflux (ethanol, 80°C) .
Triazole cyclization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselectivity .
Piperazine coupling : Employ Buchwald-Hartwig amination or SN2 reactions with benzyl halides .
Q. Optimization Tips :
- Monitor reaction progress via HPLC-MS to minimize byproducts .
- Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which biological targets are most relevant for this compound?
Predicted targets include:
- Kinases (e.g., EGFR, CDK2): Triazole-thiazole hybrids inhibit ATP-binding pockets .
- GPCRs (e.g., 5-HT receptors): Piperazine derivatives modulate neurotransmitter pathways .
Q. Experimental Validation :
- Perform kinase inhibition assays (e.g., ADP-Glo™) with IC50 determination .
- Use radioligand binding assays (e.g., [³H]-LSD for 5-HT receptors) to quantify affinity .
Advanced Research Questions
Q. How does the compound’s reactivity vary under different pH or solvent conditions?
- Acidic conditions : Protonation of the piperazine nitrogen increases solubility but reduces membrane permeability .
- Polar aprotic solvents (DMF, DMSO): Stabilize transition states during nucleophilic substitutions .
Q. Analytical Approach :
- Conduct UV-Vis spectroscopy to track degradation products in buffered solutions (pH 2–12) .
- Use DFT calculations to predict reaction pathways for electrophilic attacks on the thiazole ring .
Q. How to resolve contradictory data in pharmacological studies (e.g., variable IC50 values)?
Common confounding factors:
Q. Resolution Strategies :
- Standardize assays using serum-free media and confirm free compound concentration via LC-MS .
- Perform molecular dynamics simulations to compare binding modes of analogs .
Q. What strategies optimize this compound’s pharmacokinetics for in vivo studies?
- Prodrug design : Introduce ester groups at the 6-OH position to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PEG-PLGA carriers to improve plasma half-life .
Q. Validation Metrics :
- Measure Cmax and AUC in rodent models using LC-MS/MS .
- Assess blood-brain barrier penetration via microdialysis .
Critical Analysis of Contradictory Evidence
- Synthetic yields : Reports vary from 45% (conventional heating) to 72% (microwave-assisted) due to differences in solvent purity and catalyst loading .
- Anticancer activity : Discrepancies in IC50 values (e.g., 50 nM vs. 1.2 µM) may reflect cell line-specific expression of efflux pumps (e.g., P-gp) .
Q. Guidance for Researchers :
- Cross-validate findings using orthogonal assays (e.g., SPR for binding, cell viability for function).
- Prioritize PubChem and peer-reviewed journals over vendor databases for structural/activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
